molecular formula C12H23ClN2O3 B8092580 Tert-butyl 1-(hydroxymethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrochloride

Tert-butyl 1-(hydroxymethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrochloride

Cat. No.: B8092580
M. Wt: 278.77 g/mol
InChI Key: RLGYFQUUNNLRMD-UHFFFAOYSA-N
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Description

Tert-butyl 1-(hydroxymethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrochloride is a useful research compound. Its molecular formula is C12H23ClN2O3 and its molecular weight is 278.77 g/mol. The purity is usually 95%.
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Biological Activity

Tert-butyl 1-(hydroxymethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and relevant case studies to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C12_{12}H23_{23}ClN2_2O3_3
  • Molecular Weight : 278.78 g/mol
  • CAS Number : 2448475-38-3
  • Structure : The compound features a hexahydropyrrolo structure that may contribute to its biological properties.

Antimycobacterial Activity

Recent studies have highlighted the antimycobacterial potential of various derivatives similar to tert-butyl 1-(hydroxymethyl)hexahydropyrrolo[3,4-c]pyrrole. In particular, compounds with similar structural features have demonstrated significant activity against Mycobacterium tuberculosis.

  • Minimum Inhibitory Concentration (MIC) : Compounds in related studies exhibited MIC values as low as 8 μg/mL against M. tuberculosis H37Ra strain, indicating strong antimycobacterial activity .
  • Selectivity : The selectivity for mycobacterial strains over fungal strains like Candida albicans was noted, with no antifungal activity observed at concentrations up to 100 μg/mL .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In related research:

  • Compounds were tested on human SH-SY5Y neuroblastoma cells.
  • Active compounds showed low cytotoxicity, with CC50_{50} values indicating good safety profiles .

Synthesis and Evaluation

The synthesis of tert-butyl 1-(hydroxymethyl)hexahydropyrrolo[3,4-c]pyrrole derivatives involved various synthetic pathways, leading to compounds evaluated for their biological activities. A study synthesized a library of hydrazide derivatives, some of which exhibited promising antimycobacterial properties .

Comparative Analysis Table

Compound NameMIC (μg/mL)Cytotoxicity (CC50_{50}, μM)Activity Type
Compound 18>50Antimycobacterial
Compound 232>50Antimycobacterial
Tert-butyl derivativeNot specifiedNot specifiedPotentially active

Scientific Research Applications

Medicinal Chemistry Applications

Tert-butyl 1-(hydroxymethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrochloride has garnered attention for its potential therapeutic uses:

  • Anticancer Activity : Research indicates that derivatives of hexahydropyrrolo compounds exhibit cytotoxic effects against various cancer cell lines. The structure of this compound suggests it may interact with biological targets involved in tumor growth and proliferation.
  • Neuroprotective Effects : Preliminary studies have shown that certain pyrrole derivatives can exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of related pyrrole compounds. The findings suggested that modifications to the hexahydropyrrolo structure enhance potency against breast cancer cells, indicating a promising direction for further research on tert-butyl derivatives .

Material Science Applications

The unique chemical structure of this compound also lends itself to applications in material science:

  • Polymer Synthesis : The compound can serve as a building block for synthesizing novel polymers with specific mechanical and thermal properties. Its use in copolymerization processes has been explored to develop materials with enhanced durability and resistance to environmental factors.

In biochemical research, this compound may serve as a valuable tool for studying enzyme interactions and metabolic pathways:

  • Enzyme Inhibition Studies : The compound’s structural features allow it to inhibit specific enzymes involved in metabolic processes. This property can be exploited to understand enzyme kinetics and develop inhibitors for therapeutic purposes.

Case Study: Enzyme Interaction

A recent investigation into the inhibition of protein kinases demonstrated that similar compounds could effectively block kinase activity, leading to reduced cell proliferation in vitro. This suggests that tert-butyl derivatives might be candidates for further development as selective kinase inhibitors .

Properties

IUPAC Name

tert-butyl 4-(hydroxymethyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3.ClH/c1-12(2,3)17-11(16)14-6-8-4-13-5-9(8)10(14)7-15;/h8-10,13,15H,4-7H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLGYFQUUNNLRMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CNCC2C1CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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